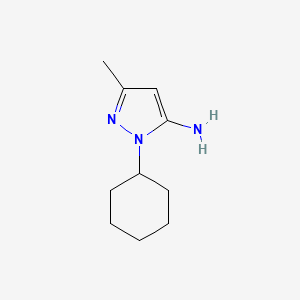

1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine

Description

The Pivotal Role of Pyrazole (B372694) Heterocycles in Modern Chemical Research

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal and organic chemistry. mdpi.comnih.gov Its prevalence in numerous approved drugs and bioactive compounds underscores its importance as a "privileged structure" in drug discovery. nih.govfrontiersin.org The unique chemical properties of the pyrazole nucleus have driven extensive research, leading to a wide array of applications in the pharmaceutical and agrochemical industries. numberanalytics.comorientjchem.org

The pyrazole core offers remarkable structural versatility. mdpi.com As a five-membered aromatic ring with two vicinal nitrogen atoms, it possesses both an acidic pyrrole-like nitrogen and a basic pyridine-like nitrogen, granting it amphoteric properties. mdpi.com This dual nature, combined with the potential for tautomerism in N-unsubstituted pyrazoles, influences its reactivity and allows for diverse chemical modifications. mdpi.com The three carbon atoms and two nitrogen atoms in the ring can be substituted with various functional groups, leading to a vast library of derivatives with distinct physicochemical and biological profiles. frontiersin.orgnih.gov

The synthetic accessibility of pyrazoles further contributes to their widespread use. mdpi.com A multitude of synthetic methodologies have been developed over the years, with the most traditional being the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, often referred to as the Knorr synthesis. numberanalytics.com Other significant methods include 1,3-dipolar cycloadditions of diazo compounds with alkynes. nih.gov The continuous evolution of synthetic strategies, including greener and more efficient multi-component reactions, ensures that novel pyrazole analogs can be readily prepared for further investigation. nih.govresearchgate.net

The structural adaptability of the pyrazole scaffold has resulted in derivatives exhibiting a vast spectrum of pharmacological activities. nih.govorientjchem.org Pyrazole-containing molecules are integral to many therapeutic agents and have been extensively investigated for various medicinal applications. nih.govontosight.aimdpi.com The wide range of biological activities is a testament to the ability of the pyrazole core to interact with diverse biological targets. nih.govfrontiersin.org

A summary of the prominent biological activities reported for pyrazole derivatives is presented below.

| Biological Activity | Description | References |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory pathways, notably through the inhibition of cyclooxygenase (COX) enzymes. Celecoxib is a well-known pyrazole-based COX-2 inhibitor. | nih.govontosight.aimdpi.com |

| Anticancer | Activity against various cancer cell lines through mechanisms such as kinase inhibition. Several pyrazole-containing drugs like Ibrutinib and Ruxolitinib are approved anticancer agents. | nih.govnumberanalytics.commdpi.com |

| Antimicrobial | Efficacy against a range of bacteria and fungi. | numberanalytics.comresearchgate.netmdpi.com |

| Antiviral | Inhibition of viral replication. Some derivatives have shown activity against a broad panel of viruses. | orientjchem.orgmdpi.comnih.gov |

| Analgesic | Pain-relieving properties, often linked to anti-inflammatory mechanisms. | orientjchem.orgmdpi.com |

| Antidepressant | Effects on the central nervous system, including potential use as antidepressant agents. | orientjchem.orgmdpi.com |

| Antitubercular | Activity against Mycobacterium tuberculosis. | researchgate.net |

| Insecticidal/Acaricidal | Use in agrochemicals for pest control. | orientjchem.orgnih.gov |

Positioning 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine within 1H-Pyrazol-5-amine Chemistry

Within the broad family of pyrazoles, those bearing an amino group (aminopyrazoles) represent a particularly valuable subclass. mdpi.com The position of the amino substituent on the pyrazole ring significantly influences the compound's properties and applications.

The 1H-Pyrazol-5-amine scaffold is a highly versatile and advantageous framework in drug discovery. mdpi.comontosight.ai The amino group at the C5 position is a key functional feature that can serve as a crucial hydrogen bond donor or acceptor, facilitating interactions with biological targets like enzymes and receptors. mdpi.com Derivatives of 5-aminopyrazole have been extensively explored as kinase inhibitors, particularly targeting p38 MAP kinase and Bruton's tyrosine kinase. mdpi.com Their utility extends to the development of anti-inflammatory, anticancer, antibacterial, and antimalarial agents, highlighting the moiety's broad therapeutic potential. mdpi.com

While specific research literature focusing exclusively on this compound is limited, significant research has been conducted on structurally related analogs, particularly those featuring the 1-cyclohexyl-pyrazole core. This research provides valuable insights into the structure-activity relationships (SAR) of this chemical class.

A notable study explored a series of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid derivatives as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase. lookchem.com In this research, the 1-cyclohexyl group served as an anchor for the compounds within the enzyme's binding pocket. lookchem.com The study revealed that the pyrazole ring's substitution pattern was critical for activity. A positional isomer, analogous to a 3-substituted pyrazole, was found to be nearly equipotent to a more complex benzimidazole (B57391) lead compound, demonstrating the potential of the 1-cyclohexyl-pyrazole scaffold. lookchem.com

The table below summarizes the inhibitory activity of selected analogs from this study, highlighting the importance of the biaryl side chain and amide substitutions.

| Compound | Ar Group | R1 Group | IC50 (μM) for HCV NS5B Inhibition | Reference |

|---|---|---|---|---|

| Analog 4 | 4-Cl-phenyl | CH3NH | 0.38 | lookchem.com |

| Analog 5 | 4-CN-phenyl | CH3NH | 0.14 | lookchem.com |

| Analog 6 | 4-CN-phenyl | (CH3)2N | 0.14 | lookchem.com |

| Analog 7 | 4-CN-phenyl | Piperidin-4-ol | 0.07 | lookchem.com |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

This research demonstrates that analogs containing the 1-cyclohexyl-pyrazole core can achieve potent biological activity, and that this activity can be finely tuned through modifications at other positions on the pyrazole ring and its substituents. lookchem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h7,9H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFRHISLUKNFQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404389 | |

| Record name | 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56547-82-1 | |

| Record name | 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Transformative Reactions of 1 Cyclohexyl 3 Methyl 1h Pyrazol 5 Amine

Foundational Synthetic Routes to 1H-Pyrazol-5-amine Scaffolds

The construction of the 1H-pyrazol-5-amine core is well-established, with several robust methods available to synthetic chemists. These routes often rely on the cyclization of acyclic precursors and have been adapted to various formats, including multicomponent and solid-phase techniques, to improve efficiency and library generation.

The most prevalent and versatile method for synthesizing 5-aminopyrazoles is the cyclocondensation reaction between a hydrazine (B178648) and a β-ketonitrile (a compound with a ketone and a nitrile group separated by a methylene group). nih.govbeilstein-journals.org This reaction proceeds through a well-defined mechanism. Initially, the hydrazine performs a nucleophilic attack on the carbonyl carbon of the β-ketonitrile, leading to the formation of a hydrazone intermediate. nih.gov This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the carbon of the nitrile group, forming the five-membered pyrazole (B372694) ring. nih.gov

This foundational reaction has been widely used to create a vast array of 5-aminopyrazole derivatives by varying the substituents on both the hydrazine and the β-ketonitrile starting materials. nih.gov For instance, reacting various heteroarylhydrazines with α-cyanoacetophenones has been a successful strategy for producing numerous 5-amino-1-heteroarylpyrazoles. nih.gov

| Reactant 1 | Reactant 2 | Key Intermediate | Product | Ref. |

| Hydrazine | β-Ketonitrile | Hydrazone | 5-Aminopyrazole | nih.gov |

| Substituted Hydrazine | α,β-Unsaturated Nitrile | Michael Adduct | 5-Aminopyrazole | chim.it |

Another significant route involves the condensation of hydrazines with α,β-unsaturated nitriles, such as alkylidenemalononitriles. beilstein-journals.org This reaction typically involves a Michael addition of the hydrazine to the carbon-carbon double bond, followed by cyclization to yield the aminopyrazole scaffold.

In recent years, one-pot multicomponent reactions (MCRs) have gained prominence as a powerful tool in synthetic chemistry, aligning with the principles of green chemistry by maximizing atom economy and reducing waste. ut.ac.irlongdom.orgnih.gov These reactions allow for the construction of complex molecules like pyrazoles from three or more starting materials in a single step, avoiding the need to isolate intermediates. ut.ac.irlongdom.org

A common MCR for synthesizing highly functionalized pyrazole systems, such as dihydropyrano[2,3-c]pyrazoles, involves the four-component reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. ut.ac.iracgpubs.org This approach offers several advantages, including high yields, operational simplicity, and often the use of environmentally benign catalysts and solvents, such as water. ut.ac.irlongdom.orgacgpubs.org The sequence typically involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and dehydration steps to form the final fused pyrazole product. acgpubs.orgrsc.org

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst/Solvent | Product Type | Ref. |

| Aldehyde | Malononitrile | Ethyl Acetoacetate | Hydrazine Hydrate | Piperidine/Water | Pyrano[2,3-c]pyrazole | nih.gov |

| Aldehyde | Malononitrile | Ethyl Acetoacetate | Hydrazine Hydrate | Gluconic Acid | Dihydropyrano[2,3-c]pyrazole | acgpubs.org |

| Enaminone | Benzaldehyde | Hydrazine Dihydrochloride | N/A | Ammonium Acetate/Water | 1-H-Pyrazole | longdom.org |

Solid-phase synthesis offers significant advantages for the creation of chemical libraries, primarily through simplified purification procedures. This technique has been successfully applied to the synthesis of 5-aminopyrazoles. nih.govbeilstein-journals.org A common strategy involves immobilizing one of the reactants, typically the β-ketonitrile, onto a solid support or resin. nih.gov

In one such method, a resin-supported β-ketonitrile is treated with a hydrazine in solution. nih.gov The subsequent cyclization reaction occurs on the solid phase, and the desired 5-aminopyrazole product is then cleaved from the resin in a final step, leaving impurities and excess reagents behind on the support. nih.gov Another approach utilizes a "catch and release" strategy. This involves the condensation of a building block with an isothiocyanate, followed by immobilization of the resulting thiolate anion onto a resin. Subsequent reaction with hydrazine, release from the resin, and intramolecular cyclization affords the desired 3,5-diamino-1H-pyrazoles. nih.gov These solid-phase methods are versatile and well-suited for combinatorial chemistry and the generation of diverse aminopyrazole libraries. nih.gov

Specific Synthesis and Regiochemical Considerations for 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine

The synthesis of a specifically substituted aminopyrazole like this compound requires the application of foundational methods with careful attention to regioselectivity. The use of a monosubstituted hydrazine, in this case, cyclohexylhydrazine, introduces the possibility of forming two different regioisomers.

The most direct synthesis of this compound involves the cyclocondensation of cyclohexylhydrazine with acetoacetonitrile (3-oxobutanenitrile). This reaction exemplifies the challenge of regioselectivity when using a substituted, asymmetric hydrazine. chim.it

The reaction can proceed via two distinct pathways, leading to the formation of two possible regioisomers:

This compound (Target Compound) : This isomer is formed if the initial condensation occurs between the carbonyl group of acetoacetonitrile and the unsubstituted (-NH2) nitrogen of cyclohexylhydrazine, followed by cyclization of the substituted (N-cyclohexyl) nitrogen onto the nitrile carbon.

1-Cyclohexyl-5-methyl-1H-pyrazol-3-amine (Regioisomer) : This isomer results if the substituted nitrogen of cyclohexylhydrazine attacks the carbonyl group first, and the unsubstituted nitrogen subsequently attacks the nitrile.

The regiochemical outcome of such reactions can be influenced by several factors, including steric hindrance and the electronic nature of the substituents. The bulky cyclohexyl group may sterically hinder the attack of its adjacent nitrogen atom on the carbonyl group, potentially favoring the pathway that leads to the desired 5-amino isomer. Furthermore, reaction conditions such as pH can play a crucial role in directing the cyclization. beilstein-journals.org For instance, acidic cyclization of a hydrazine with an enol intermediate has been shown to yield the 5-aminopyrazole as the major product, while basic conditions can completely reverse the regioselectivity to favor the 3-amino isomer. beilstein-journals.org

| Starting Material 1 | Starting Material 2 | Potential Product 1 (Target) | Potential Product 2 (Regioisomer) |

| Cyclohexylhydrazine | Acetoacetonitrile | This compound | 1-Cyclohexyl-5-methyl-1H-pyrazol-3-amine |

In the synthesis of this compound, the primary by-product is its regioisomer, 1-cyclohexyl-5-methyl-1H-pyrazol-3-amine. chim.it The formation of this isomer is a direct consequence of the two possible cyclization pathways available when reacting cyclohexylhydrazine with an unsymmetrical β-ketonitrile.

Effective purity control, therefore, hinges on two main strategies:

Maximizing Regioselectivity : The most efficient approach is to optimize the reaction conditions to favor the formation of the desired 1,5-disubstituted pyrazole. This involves a systematic study of solvents, temperature, and catalysts. As noted, controlling the pH of the reaction mixture is a key variable; neutralization or acidification of the reaction mixture prior to the addition of hydrazine has been shown to be effective in optimizing the synthesis of 5-aminopyrazoles. chim.it

Efficient Separation : If the reaction does not proceed with complete regioselectivity, a robust purification method is required to separate the desired product from its isomeric by-product. Techniques such as column chromatography or fractional crystallization are typically employed for this purpose, exploiting the different physical properties (e.g., polarity) of the two isomers.

Advanced Chemical Transformations and Derivatization Strategies of the this compound Core

The this compound scaffold serves as a versatile platform for a variety of chemical transformations, enabling the synthesis of a diverse array of derivatives. The reactivity of this core is primarily centered around the nucleophilic amino group at the C5 position, as well as the potential for reactions at the pyrazole ring itself.

Nucleophilic Substitution Reactions at the Amine Functionality

The primary amine group at the C5 position of this compound is a key site for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. These reactions are fundamental in modifying the compound's properties for various applications.

Alkylation and Acylation: The amine functionality can readily undergo alkylation and acylation reactions. Alkylation can be achieved using alkyl halides, while acylation is typically performed with acyl chlorides or anhydrides. These reactions lead to the formation of secondary and tertiary amines, and amides, respectively. The introduction of acyl groups, in particular, can significantly alter the electronic and steric properties of the molecule.

Reaction with Carbonyl Compounds: The primary amine can react with aldehydes and ketones to form Schiff bases (imines). These imines can be subsequently reduced to form stable secondary amines. For instance, the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde, followed by reduction with sodium borohydride, yields the corresponding N-substituted aminopyrazole. mdpi.com

5-aminopyrazoles are polyfunctional compounds with multiple nucleophilic sites, including the 4-CH, 1-NH, and 5-NH2 groups. nih.gov The reactivity order of these sites is generally considered to be 5-NH2 > 1-NH > 4-CH. nih.gov This inherent reactivity makes the amine group at the C5 position the most probable site for initial reaction with electrophiles.

The introduction of an amino group can drastically affect the reactivity of the pyrazole ring toward electrophiles. researchgate.net For instance, the bulky tert-butyl group can slow down the rate of electrophilic aromatic substitution at the C-4 position on the 1H-pyrazol-5-amine ring. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions at the Amine Functionality

| Reactant | Reagent | Product Type | Reference |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-methoxybenzaldehyde, then NaBH4 | N-substituted aminopyrazole | mdpi.com |

| 5-aminopyrazole | Phenyl isothiocyanate, then methyl iodide | Ketene N,S-acetal | nih.gov |

| 5-aminopyrazole | β-ketonitriles | Fused pyrazoloazines | nih.gov |

Oxidation and Reduction Pathways of Pyrazole Derivatives

The pyrazole ring itself is generally resistant to both oxidation and reduction under typical conditions. chemicalbook.comglobalresearchonline.net However, substituents on the ring can undergo these transformations.

Oxidation: While the pyrazole core is stable, side chains attached to the ring can be oxidized. For example, C-alkylated side chains can be oxidized by agents like alkaline KMnO4 to yield the corresponding carboxylic acids. globalresearchonline.net The pyrazole ring itself may only undergo ring-opening upon treatment with strong oxidizing agents like ozone or through electrolytic oxidation. chemicalbook.com

Reduction: The pyrazole ring is also highly resistant to reduction. globalresearchonline.net Catalytic hydrogenation may reduce the ring to pyrazoline and then to pyrazolidine, but these are stronger bases than pyrazole itself. globalresearchonline.net N-phenyl derivatives of pyrazole, however, can be reduced by sodium-ethanol to yield the corresponding pyrazoline. globalresearchonline.net

It is important to note that the specific oxidation and reduction pathways for this compound would depend on the specific reagents and reaction conditions employed.

Formation of Carboxamide and Sulfonyl Derivatives

The amine functionality of this compound is a prime target for the synthesis of carboxamide and sulfonyl derivatives. These derivatives are of significant interest due to their diverse biological activities.

Carboxamide Formation: Carboxamide derivatives can be synthesized by reacting the aminopyrazole with carboxylic acids, acyl chlorides, or isocyanates. researchgate.netnih.gov For example, 3-methyl-1H-pyrazol-5(4H)-one reacts with various isocyanates to yield the corresponding carboxamides. researchgate.net The synthesis of novel 1H-pyrazole-3-carboxamide derivatives has been achieved by reacting 3-aryl-1-arylmethyl-1H-pyrazole-5-carbonyl chloride with substituted amines. nih.gov

Sulfonyl Derivative Formation: Sulfonamides are typically prepared by reacting the aminopyrazole with a sulfonyl chloride in the presence of a base. mdpi.com For instance, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide was synthesized through a triethylamine-mediated reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride. mdpi.com The reaction of pyrazolone with arylsulfonyl chlorides can result in both mono- and disubstituted arylsulfonyl derivatives. researchgate.net

Table 2: Synthesis of Carboxamide and Sulfonyl Derivatives

| Starting Material | Reagent | Product Type | Reference |

| 3-methyl-1H-pyrazol-5(4H)-one | Isocyanates | Carboxamides | researchgate.net |

| 3-aryl-1-arylmethyl-1H-pyrazole-5-carbonyl chloride | Substituted amines | 1H-pyrazole-5-carboxamides | nih.gov |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 4-methylbenzenesulfonyl chloride | N-tosylbenzenesulfonamide | mdpi.com |

| Pyrazolone | Arylsulfonyl chlorides | Arylsulfonyl derivatives | researchgate.net |

Palladium-Catalyzed Amino Group Arylation (Buchwald–Hartwig Reaction)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is highly versatile and allows for the arylation of the amino group of this compound with a wide range of aryl halides.

The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction and several generations of catalyst systems have been developed to expand the scope and efficiency of the transformation. wikipedia.org Biaryl phosphine ligands, in particular, have proven to be very effective. acs.org

The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the arylated amine and regenerate the catalyst. wikipedia.org

The development of new ligands has enabled the amination of aryl and heteroaryl halides with aqueous ammonia and potassium hydroxide, which are more convenient and less expensive reagents. nih.gov This highlights the continuous advancements in the field that could be applied to the arylation of this compound.

Advanced Structural Elucidation and Computational Investigations of 1 Cyclohexyl 3 Methyl 1h Pyrazol 5 Amine

Comprehensive Spectroscopic Characterization

Spectroscopic analysis provides a detailed view of the molecular framework of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine, confirming the presence of key functional groups and the connectivity of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping the chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum, distinct signals corresponding to the cyclohexyl, methyl, and pyrazole (B372694) protons are expected. The protons of the cyclohexyl ring typically appear as a series of multiplets in the upfield region, approximately between δ 1.1 and 4.0 ppm. The methine proton attached to the nitrogen (N-CH) is expected to be the most downfield of this group due to the deshielding effect of the nitrogen atom. The methyl group attached to the pyrazole ring (C3-CH₃) would present as a sharp singlet, likely around δ 2.1-2.3 ppm. The lone proton on the pyrazole ring (C4-H) is anticipated to appear as a singlet in the region of δ 5.3-5.6 ppm. The amine (-NH₂) protons would likely be observed as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The carbons of the cyclohexyl ring would resonate in the range of δ 25-60 ppm, with the carbon directly bonded to the pyrazole nitrogen (N-C) appearing at the lower end of this range. The methyl carbon (C3-CH₃) is expected around δ 12-15 ppm. The carbon atoms of the pyrazole ring exhibit characteristic shifts: C3, bearing the methyl group, would be in the range of δ 140-150 ppm; C4 would be significantly more shielded, appearing around δ 90-100 ppm; and C5, attached to the amino group, would resonate far downfield, typically in the δ 150-160 ppm region, due to the influence of the two adjacent nitrogen atoms. Detailed analysis of a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, supports the high electron density at the C4 position of the pyrazole ring, leading to a more shielded signal. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclohexyl Protons (CH₂) | 1.1 - 2.0 (m) | 25.0 - 35.0 |

| Cyclohexyl Proton (N-CH) | 3.8 - 4.2 (m) | 55.0 - 60.0 |

| Pyrazole Methyl Protons (C3-CH₃) | 2.1 - 2.3 (s) | 12.0 - 15.0 |

| Pyrazole Proton (C4-H) | 5.3 - 5.6 (s) | 90.0 - 100.0 |

| Amine Protons (-NH₂) | 3.5 - 5.0 (br s) | - |

| Pyrazole Carbon (C3) | - | 140.0 - 150.0 |

| Pyrazole Carbon (C5) | - | 150.0 - 160.0 |

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

The most prominent features in the IR spectrum would be the N-H stretching vibrations of the primary amine group, which are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclohexyl and methyl groups would be observed just below 3000 cm⁻¹ (aliphatic C-H stretch). The C=N and C=C stretching vibrations within the pyrazole ring are anticipated in the 1500-1640 cm⁻¹ region. The N-H bending vibration of the amine group typically gives rise to a band around 1600-1650 cm⁻¹. The C-N stretching vibration would be found in the fingerprint region, generally between 1250 and 1350 cm⁻¹. Analysis of the gas-phase IR spectrum of a similar compound, 3-methyl-1-phenyl-1H-pyrazol-5-amine, confirms the presence of strong bands in the N-H stretching region. nist.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 2850 - 2960 | C-H Stretch | Cyclohexyl, Methyl |

| 1600 - 1650 | N-H Bend | Primary Amine (-NH₂) |

| 1500 - 1640 | C=N and C=C Stretch | Pyrazole Ring |

| 1250 - 1350 | C-N Stretch | Cyclohexyl-N, Amine-C |

Mass spectrometry (MS) provides crucial information about the molecular weight and structural fragments of this compound. The molecular formula is C₁₀H₁₇N₃, corresponding to a monoisotopic mass of 179.1422 g/mol . uni.lu

In electrospray ionization (ESI) mass spectrometry, the compound is expected to readily protonate, yielding a prominent molecular ion peak ([M+H]⁺) at m/z 180.1495. uni.lu Under electron ionization (EI) conditions, the molecular ion peak ([M]⁺) at m/z 179 would be observed, followed by characteristic fragmentation patterns. A primary fragmentation pathway would involve the loss of the cyclohexyl group via alpha-cleavage, resulting in a fragment at m/z 96, corresponding to the [3-methyl-1H-pyrazol-5-amine]⁺ radical cation. Another significant fragmentation would be the loss of a C₄H₈ fragment (56 Da) from the cyclohexyl ring through a McLafferty-type rearrangement, if sterically feasible, or through ring cleavage, leading to a fragment at m/z 123. Further fragmentation of the pyrazole ring itself could also occur, though it is generally a stable aromatic system.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Identity |

|---|---|---|

| 180 | [C₁₀H₁₈N₃]⁺ | [M+H]⁺ (Protonated Molecule) |

| 179 | [C₁₀H₁₇N₃]⁺˙ | [M]⁺˙ (Molecular Ion) |

| 123 | [C₆H₉N₃]⁺˙ | [M - C₄H₈]⁺˙ |

| 96 | [C₄H₆N₃]⁺ | [M - C₆H₁₁]⁺ |

X-ray Crystallographic Analysis for Three-Dimensional Structure Determination

While the crystal structure for this compound has not been reported, analysis of closely related analogs provides significant insight into its likely three-dimensional conformation and solid-state packing.

X-ray crystallography on analogs such as 3,5-disubstituted pyrazoles reveals key structural features. For instance, the crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine shows a planar pyrazolyl ring. researchgate.net Similarly, studies on other pyrazole derivatives confirm the planarity of the five-membered ring. researchgate.netmdpi.com It is expected that the pyrazole ring in this compound will also be essentially planar. The cyclohexyl ring will adopt a stable chair conformation. The relative orientation of the cyclohexyl ring with respect to the pyrazole ring will be a key conformational feature, likely positioned to minimize steric hindrance. For example, in the crystal structure of 3-methyl-5-trimethylsilyl-1H-pyrazole, specific tautomers and conformations are clearly identified. psu.edu

Table 4: Representative Crystallographic Data for Pyrazole Analogs

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 3,5-bis(t-butyl)-1H-pyrazol-4-amine | Monoclinic | P2₁/c | researchgate.net |

| 3-4'-Bipyrazole derivative 2 | Triclinic | P-1 | mdpi.com |

| 3-methyl-5-trimethylsilyl-1H-pyrazole | Tetragonal | I4₁/a | psu.edu |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | mdpi.com |

The presence of the primary amine group (-NH₂) makes this compound an excellent candidate for forming extensive hydrogen bonding networks. The amine group can act as a hydrogen bond donor, while the pyrazole ring contains a pyridine-type nitrogen (N2) that can act as a hydrogen bond acceptor.

Conformational Analysis of Flexible Moieties, Including Cyclohexyl Ring Disorder

The conformational flexibility of this compound, particularly concerning the cyclohexyl and amine groups, is a critical determinant of its intermolecular interactions and biological activity. The cyclohexyl moiety, due to its non-planar structure, can adopt several conformations, with the chair conformation being the most stable and prevalent. nih.gov In crystallographic studies of analogous compounds like 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one, the cyclohexane (B81311) ring is confirmed to exist in a chair conformation. nih.gov

A significant structural parameter is the dihedral angle between the plane of the pyrazole ring and the least-squares plane of the cyclohexyl ring. For 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one, this angle has been determined to be 53.68 (5)°. nih.gov This orientation positions the cyclohexyl group to engage in specific hydrophobic or van der Waals interactions within a binding pocket, often serving as a crucial anchor for the molecule. lookchem.com Differences in the bond lengths and angles within the pyrazole ring can further influence the relative positioning of the flexible cyclohexyl group, which in turn impacts the strength of interactions with biological targets. lookchem.com The orientation of the amine group is also subject to rotational freedom, allowing it to act as a hydrogen bond donor in various spatial arrangements. Understanding the preferred conformations and the energy barriers between them is essential for predicting the molecule's bioactive conformation.

Table 1: Crystallographic Data for a Related Cyclohexyl-Pyrazole Compound Data based on the analysis of 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one.

| Parameter | Value | Source |

|---|---|---|

| Cyclohexyl Ring Conformation | Chair | nih.gov |

| Pyrazole Ring Planarity (max deviation) | 0.034 (1) Å | nih.gov |

Theoretical and Computational Chemistry Approaches

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand to a specific protein target. nih.govresearchgate.net For pyrazole derivatives, including this compound, automated docking simulations are employed to screen for potential inhibitors against various protein classes, particularly kinases and viral polymerases. lookchem.comnih.gov Programs such as AutoDock utilize algorithms like the Lamarkian genetic algorithm to explore the conformational space of the ligand within the receptor's active site. nih.gov

Docking studies reveal that pyrazole derivatives can fit deeply within the binding pockets of target proteins, forming key interactions such as hydrogen bonds. nih.govresearchgate.net The cyclohexyl group often functions as a hydrophobic anchor, securing the ligand in the polymerase active site. lookchem.com The results of these simulations are typically evaluated using scoring functions that estimate the binding energy (often in kcal/mol) and the inhibition constant (Ki). nih.gov For instance, docking studies on various pyrazole compounds against kinases like VEGFR-2, Aurora A, and CDK2 have shown minimum binding energies ranging from -8.57 to -10.35 kJ/mol, indicating strong potential inhibitory activity. nih.govresearchgate.net These computational predictions are crucial for prioritizing compounds for further experimental testing and for guiding the rational design of more potent analogs. lookchem.comnih.gov

Table 2: Representative Molecular Docking Results for Pyrazole Derivatives Against Kinase Targets

| Compound Class | Target Protein | PDB ID | Binding Energy (kJ/mol) | Source |

|---|---|---|---|---|

| Pyrazole-Thiadiazole | VEGFR-2 | 2QU5 | -10.09 | nih.govresearchgate.net |

| Pyrazole-Thiadiazole | Aurora A | 2W1G | -8.57 | nih.govresearchgate.net |

| Pyrazole-Thiadiazole | CDK2 | 2VTO | -10.35 | nih.govresearchgate.net |

| 1,3,5-trisubstituted-1H-pyrazole | ERK Kinase | N/A | Favorable | nih.gov |

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure, geometry, and properties of molecules. researchgate.netresearchgate.net For pyrazole derivatives, DFT calculations are employed to optimize molecular geometries and to predict various spectroscopic and electronic properties. researchgate.net Functionals such as B3LYP and M06-2X, combined with basis sets like TZVP and 6-311+G(d,p), are commonly used for these calculations. researchgate.net

These computational methods can accurately predict properties like NMR chemical shifts, which helps in the structural confirmation of synthesized compounds. researchgate.net Furthermore, DFT is used to analyze the frontier molecular orbitals (HOMO and LUMO), which are critical for understanding the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides insights into the chemical stability and electronic properties of the compound. While specific TD-DFT studies on this compound are not detailed in the provided context, this method is the standard approach for calculating excited state energies and simulating UV-Vis absorption spectra, providing a theoretical basis for the molecule's photophysical behavior.

Table 3: Common DFT Functionals and Basis Sets Used for Pyrazole Derivatives

| Method Type | Examples | Application | Source |

|---|---|---|---|

| DFT Functionals | B3LYP, M06-2X, BP86, B97D, PBE1PBE | Geometry Optimization, Electronic Properties | researchgate.net |

| Basis Sets | TZVP, 6-311+G(d,p) | Defines the atomic orbitals for calculation | researchgate.net |

When a flexible ligand binds to a receptor, it often adopts a "bioactive conformation" that may not be its lowest energy conformation in solution. The energy penalty required to force the ligand into this bound conformation is known as ligand strain energy. For molecules with flexible moieties like the cyclohexyl group in this compound, analyzing this strain is crucial for understanding binding affinity.

In Vitro Biological Activities and Molecular Pharmacological Mechanisms of 1 Cyclohexyl 3 Methyl 1h Pyrazol 5 Amine Derivatives

Identification and Characterization of In Vitro Biological Targets

The versatility of the pyrazole (B372694) structure allows for its derivatives to be tailored to interact with numerous biological targets. In vitro studies have been crucial in identifying and characterizing these interactions, providing a foundational understanding of their therapeutic potential.

Pyrazole derivatives have demonstrated significant inhibitory activity against a wide range of enzymes.

Thrombin: Certain acylated 1H-pyrazol-5-amine derivatives have been identified as potent thrombin inhibitors. nih.govmdpi.com In one study, flexible acylated 1H-pyrazol-5-amines emerged as powerful inhibitors with IC50 values in the nanomolar range (16–80 nM). nih.gov For instance, compound 24e (an acylated 1H-pyrazol-5-amine) showed an IC50 of 16 nM. nih.govmdpi.com Another study on N-acylated 1H-pyrazol-5-amines featuring a pyrazin-2-yl moiety also reported potent covalent inhibitors of thrombin, with some derivatives achieving IC50 values as low as 0.7 nM. acs.org Fluorination of the pyrazole core was found to significantly improve the inhibitory properties against thrombin. acs.org

Soluble Epoxide Hydrolase (sEH): The pyrazole scaffold has been incorporated into inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammation and cardiovascular regulation. nih.gov A series of inhibitors containing halogenated pyrazoles and an adamantyl-urea moiety yielded compounds with potent sEH inhibition, with IC50 values ranging from 0.8 to 27.5 nM. escholarship.org Another study developed dual inhibitors of COX-2 and sEH based on an N-urea substituted pyrazole structure, with the most potent compounds displaying sEH IC50 values around 0.114 µM. researchgate.netsynergypublishers.com

Urease: Derivatives of pyrazole have been synthesized and evaluated as inhibitors of urease, an enzyme implicated in peptic ulcers and other pathologies. derpharmachemica.comderpharmachemica.com Studies have shown that novel pyrazoline derivatives can be more potent than the standard inhibitor acetohydroxamic acid, with one of the most active compounds exhibiting an IC50 value of 7.21 µM. researchgate.net

Various Kinases: A primary area of investigation for pyrazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.govresearchgate.net Pyrazole-based compounds have been developed as inhibitors for numerous kinases, including:

CDK2: Some indole-pyrazole hybrids showed significant inhibitory activity toward Cyclin-Dependent Kinase 2 (CDK2) with IC50 values as low as 0.074 µM. nih.gov

EGFR and VEGFR-2: Fused pyrazole derivatives have demonstrated potent dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with IC50 values of 0.09 µM and 0.23 µM, respectively. nih.gov

Akt1: Afuresertib, a pyrazole-based inhibitor, potently inhibits Akt1 kinase with a Ki value of 0.08 nM. nih.gov

Bcr-Abl: Asciminib, a non-ATP competitive inhibitor of Bcr-Abl kinase, features a pyrazole core and has an IC50 value of 0.5 nM. nih.gov

Beyond enzyme inhibition, pyrazole derivatives have been shown to modulate the activity of key cellular receptors.

NTS2 Receptor: Analogues of the pyrazole-based compound SR48692 have been explored for their activity at neurotensin receptors. Through structural modifications, researchers have developed pyrazole carboxamide derivatives that are selective for the Neurotensin Receptor Type 2 (NTS2), which is implicated in pain modulation. nih.govacs.orgnih.gov

GIRK1/2 Potassium Channels: A series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers were identified as novel activators of G protein-gated inwardly-rectifying potassium (GIRK) channels. nih.gov Specifically, derivatives featuring a cyclohexyl group (compound 13c ) and a 4,4-difluorocyclohexyl group (compound 13e ) on the pyrazole ring were potent GIRK1/2 activators, with compound 13e showing an EC50 of 33 nM. nih.gov The pyrazole scaffold was found to be essential for this activity. scilit.comchemrxiv.org

The ability of pyrazole derivatives to inhibit key enzymes like kinases translates into potent antiproliferative activity in various cancer cell lines. nih.govsrrjournals.com Numerous studies have documented the cytotoxic effects of these compounds across a wide range of human cancers. nih.govacs.orgresearchgate.net

For example, a series of substituted aryl urea derivatives of pyrimidine-pyrazole showed strong antiproliferative activity against human cancer cell lines MCF7 (breast), A549 (lung), Colo205 (colon), and A2780 (ovarian), with IC50 values as low as 0.01 µM. nih.gov Another pyrazole derivative demonstrated significant promise against a human colon cancer cell line (HCT-116) with an IC50 value of 4.2 µM. nih.gov A small library of newly synthesized pyrazole compounds also showed noteworthy antiproliferative effects, with one compound, 4g , strongly inhibiting the proliferation of both solid tumor and leukemia cell lines. nih.gov

Elucidation of In Vitro Molecular Mechanisms of Action

Understanding the precise molecular interactions between pyrazole derivatives and their targets is key to rational drug design. In vitro techniques and in silico modeling have shed light on these mechanisms.

The interactions of pyrazole derivatives with target proteins are governed by a combination of binding forces.

Non-Covalent Binding: The majority of interactions are non-covalent, involving hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com Molecular docking studies frequently reveal that the nitrogen atoms of the pyrazole ring act as crucial hydrogen bond acceptors or donors, anchoring the inhibitor in the protein's active site. mdpi.comnih.gov For example, in kinase inhibitors, the pyrazole moiety often forms a critical hydrogen bond with the hinge region of the kinase. nih.gov The various substituents on the pyrazole ring then form additional hydrophobic and electrostatic interactions, which determine the compound's potency and selectivity. nih.gov

Covalent Binding: Some pyrazole derivatives are designed to act as covalent inhibitors. acs.org For instance, certain acylated 1H-pyrazol-5-amines function as "serine-trapping" inhibitors of thrombin. nih.govmdpi.com Mass-shift assays have confirmed that these inhibitors covalently bind to the catalytic Serine-195 residue of thrombin by transferring their acyl group, leading to temporary inactivation of the enzyme. nih.govmdpi.comresearchgate.net

Pyrazole derivatives can inhibit enzyme function through different mechanisms, primarily by targeting either the active site or a distinct allosteric site. study.com

Active Site Inhibition: Many pyrazole-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket (the active site) of the kinase. nih.gov These are often classified as Type I inhibitors, which bind to the active "DFG-in" conformation of the kinase, or Type II inhibitors, which bind to the inactive "DFG-out" conformation. nih.gov The pyrazole ring is often a key structural element for this type of interaction.

Allosteric Inhibition: An alternative and often more selective approach is allosteric inhibition, where a molecule binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's activity. dtu.dk The Bcr-Abl inhibitor asciminib is a notable example of a pyrazole-containing compound that functions as an allosteric inhibitor. nih.gov Similarly, a pyrazole-based inhibitor of PDK4 kinase was found to bind to the allosteric lipoamide site rather than the active site. nih.gov This mechanism offers the potential for higher selectivity compared to inhibitors that target the highly conserved ATP-binding site. dtu.dk

In Vitro Metabolic Fate and Biotransformation Pathways (e.g., Phase I Metabolism in Liver Microsomes)

The metabolic fate of pyrazole derivatives is a critical factor in their development as therapeutic agents, with in vitro studies using liver microsomes being a primary tool for investigation. researchgate.net Human liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolic reactions. researchgate.net For derivatives of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine, Phase I metabolism is expected to primarily involve oxidative transformations.

The parent pyrazole molecule is known to be oxidized by rat liver microsomes to 4-hydroxypyrazole, a reaction mediated by cytochrome P-450 IIE1. nih.gov This suggests that the pyrazole ring itself is a potential site for metabolism. However, the most likely sites of metabolic attack on this compound derivatives are the lipophilic moieties, particularly the cyclohexyl ring. Hydroxylation of the cyclohexyl ring at various positions is a common and predictable metabolic pathway for many xenobiotics. Another potential site for oxidation is the methyl group at the C3 position of the pyrazole ring, which could be hydroxylated to a primary alcohol and further oxidized.

Studies on other heterocyclic compounds have shown that metabolic stability can be significantly influenced by the nature of the ring system and its substituents. acs.org For instance, the stability of pyrazole analogues in human liver microsomes (HLM) can be modulated by replacing the pyrazole with other heterocycles, such as triazoles, although the effects can vary depending on the specific regioisomer. acs.org The intrinsic clearance and metabolic stability of pyrazole derivatives are routinely assessed using in vitro liver microsomal stability assays to predict their in vivo pharmacokinetic behavior. acs.orgacs.org

Structure-Activity Relationship (SAR) Development for this compound Analogs

The development of pyrazole-based compounds into potent and selective drug candidates relies heavily on systematic Structure-Activity Relationship (SAR) studies. researchgate.net These investigations correlate specific structural features of the molecules with their biological activities, guiding the rational design of more effective analogues. researchgate.netresearchgate.net

Influence of Substituents on Pyrazole Ring and Cyclohexyl Moiety on Potency and Selectivity

The substituents on both the pyrazole core and the N1-cyclohexyl group play a crucial role in determining the potency and selectivity of these compounds.

Pyrazole Ring Substituents: The substitution pattern on the pyrazole ring is a key determinant of biological activity. acs.org

C3-Position: The methyl group at the C3 position is a critical feature. In studies of pyrazole-based FLT3 kinase inhibitors, compounds with a bulky tert-butyl group at this position were generally more potent than analogues with smaller isopropyl or cyclopropyl groups. nih.gov This suggests that modifying the size and nature of the C3-substituent on this compound could significantly impact target affinity.

C5-Position: The amine at the C5 position is a key functional group that can be derivatized to modulate activity. For example, converting a pyrazole acid to various amide analogues has been shown to dramatically improve potency, in some cases by over 200-fold. nih.gov

General Substitution: The electronic properties of substituents are also vital. For some targets, electron-withdrawing groups (e.g., nitro, bromo) enhance efficacy, while for others, the specific placement of dialkyl groups is essential for activity. acs.orgnih.gov For instance, in a series of NAAA inhibitors, 3,5-dialkyl substitution on the pyrazole ring was found to be critical, as monosubstituted or unsubstituted analogues were devoid of activity. acs.org

N1-Cyclohexyl Moiety: The N1-substituent is pivotal for anchoring the molecule within the target's binding pocket.

In the development of FLT3 inhibitors, a phenyl ring at the N1 position conferred higher activity than smaller groups like isopropyl or methyl, highlighting the importance of this position for establishing favorable interactions. nih.gov The cyclohexyl group in this compound provides a bulky, lipophilic moiety that likely occupies a hydrophobic pocket in its biological target. Its replacement with other cyclic or aromatic groups would be a primary strategy for optimization.

The following table illustrates the impact of substitutions on the activity of pyrazole derivatives against various targets, based on findings from related series.

| Scaffold | Position | Substituent | Target | Effect on Potency (IC₅₀) | Reference |

| Pyrazole Amide | Amide | 2,4-dichlorophenyl | TNAP | 0.50 µM (Improved from 0.98 µM) | nih.gov |

| Pyrazole Amide | Amide | 2,4-dichloro-N-hydroxy | TNAP | < 0.10 µM (Further Improvement) | nih.gov |

| Biphenyl Pyrazoyl-urea | C3 | tert-Butyl | FLT3 Kinase | More Potent | nih.gov |

| Biphenyl Pyrazoyl-urea | C3 | Isopropyl | FLT3 Kinase | Less Potent | nih.gov |

| Pyrazole Sulfonamide | C3/C5 | 3,5-dimethyl | NAAA | 0.46 µM | acs.org |

| Pyrazole Sulfonamide | C3/C5 | 5-methyl | NAAA | No Activity | acs.org |

Regioisomeric Effects on Biological Activity and Metabolic Stability

The specific arrangement of substituents on the pyrazole ring—the regioisomerism—is fundamental to a compound's biological profile. Changing the position of the methyl and amine groups from a 1,3,5-substitution pattern to a 1,5,3- or 1,3,4-pattern would create entirely new molecules with different three-dimensional shapes, hydrogen bonding capabilities, and electronic distributions. mdpi.com Such changes almost invariably lead to a dramatic loss of biological activity, as the precise orientation of functional groups required for target binding is disrupted.

Metabolic stability is also highly sensitive to regioisomeric changes. Studies comparing different heterocyclic cores have demonstrated that regioisomers can have vastly different metabolic fates. acs.org For example, replacing a pyrazole with different regioisomers of a triazole ring resulted in significant variations in stability in mouse liver microsomes. acs.org This is often attributed to changes in lipophilicity and the exposure of different sites to metabolic enzymes. Therefore, the this compound structure represents a specific regioisomer that has been selected or identified for its optimal balance of biological activity and metabolic stability compared to its other possible isomers.

The table below conceptualizes how regioisomeric variations could impact key drug-like properties.

| Property | This compound | Hypothetical Regioisomer (e.g., 1,5,3-isomer) | Rationale for Difference | Reference |

| Target Binding | Optimized fit | Poor or no fit | Altered 3D shape and pharmacophore orientation | acs.orgmdpi.com |

| Biological Activity | Active | Inactive or weakly active | Loss of key interactions with the biological target | acs.org |

| Metabolic Stability | Moderate to High | Low to High (Variable) | Different sites exposed to metabolic enzymes; altered lipophilicity | acs.org |

Derivatization Strategies for Enhancing Target Affinity and Efficacy

Once a promising pyrazole scaffold is identified, medicinal chemists employ various derivatization strategies to enhance its drug-like properties. These strategies involve systematically modifying the core structure to improve target affinity, efficacy, selectivity, and pharmacokinetic parameters.

Amide Coupling: A highly effective strategy involves derivatizing amine or carboxylic acid functional groups. For example, a pyrazole carboxylic acid can be coupled with a diverse library of amines to produce amide analogues. This approach was successfully used to optimize a screening hit, leading to inhibitors with nanomolar potency. nih.gov For this compound, the C5-amine group is a prime handle for creating libraries of amide, sulfonamide, or urea derivatives to probe interactions with the target protein.

Bioisosteric Replacement: Sometimes, a part of the molecule may have suboptimal properties (e.g., poor metabolic stability). In such cases, it can be replaced by a bioisostere—a group with similar steric and electronic properties. For instance, an amide bond, which can be metabolically labile, was successfully replaced with a fluoroalkene moiety, leading to a significant improvement in cellular activity. acs.org

Iterative Synthesis and Optimization: A common approach in drug discovery is the iterative cycle of designing, synthesizing, and testing new analogues. This was demonstrated in the development of pyrazole sulfonamide inhibitors, where different regions of the lead compound were systematically explored. acs.org This involved introducing various substituted aromatic and heteroaromatic moieties, functionalizing different parts of the molecule, and evaluating the impact on activity, ultimately leading to a potent and stable lead compound. acs.org

Preclinical In Vitro Utility and Research Applications

Derivatives of this compound serve as valuable tools in preclinical research, primarily within the context of drug discovery and development programs.

Lead Compound Identification and Optimization in Drug Discovery Programs

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry because it can interact with a wide range of biological targets, making it a frequent starting point for drug discovery campaigns. nih.govnih.gov A compound like this compound can emerge from a high-throughput screening (HTS) campaign as a "hit"—a molecule with modest but promising activity.

The subsequent process, known as hit-to-lead optimization, aims to transform this initial hit into a "lead compound" with improved potency, selectivity, and drug-like properties. This process relies heavily on the SAR principles discussed previously. For example, a pyrazole hit for tissue-nonspecific alkaline phosphatase (TNAP) with an initial IC₅₀ of 0.98 µM was systematically optimized. nih.gov Through SAR exploration, including the synthesis of ester and amide derivatives, chemists developed a lead compound, 9v, with an IC₅₀ of 5 nM—an approximately 200-fold improvement in potency. nih.gov

Similarly, pyrazole hits identified through fragment-based drug discovery (FBDD) have been successfully optimized into lead-like compounds with good pharmaceutical properties. osti.gov The journey from an initial hit to a preclinical candidate involves iterative cycles of chemical synthesis and biological evaluation to refine the molecular architecture for optimal performance. nih.govacs.orgresearchgate.net

The following table exemplifies a typical hit-to-lead optimization cascade for a pyrazole-based compound.

| Compound Stage | Structure | Potency (IC₅₀ vs. Target) | Key Optimization Step | Reference |

| Screening Hit (1) | Pyrazole ester | 0.98 µM | Initial hit from HTS | nih.gov |

| Optimized Hit (4) | Pyrrolidine amide derivative | 0.50 µM | SAR exploration via amide coupling | nih.gov |

| Lead Compound (9v) | Optimized amide derivative | 0.005 µM (5 nM) | Fine-tuning of substituents based on SAR | nih.gov |

Investigation of Synthetic Cannabinoid Research Chemicals and Their Metabolism

The emergence of synthetic cannabinoid (SC) research chemicals with a pyrazole core represents a significant shift in the landscape of new psychoactive substances. These compounds are designed to mimic the effects of THC, the primary psychoactive component of cannabis, by acting as agonists at the cannabinoid receptors, CB1 and CB2. However, their novel chemical structures often result in unpredictable and potent pharmacological effects. In vitro studies are crucial for characterizing the biological activities and metabolic fates of these emerging SCs, providing essential data for forensic and toxicological analysis.

In Vitro Biological Activities and Molecular Pharmacological Mechanisms

Recent research has focused on pyrazole-containing SCs, such as the "FUPPYCA" series, to understand their interaction with cannabinoid receptors. These investigations typically employ in vitro assays, such as live cell β-arrestin 2 recruitment assays, to determine the intrinsic activation potential of these compounds at CB1 and CB2 receptors.

One such compound, 3,5-AB-CHMFUPPYCA, and its regioisomer, 5,3-AB-CHMFUPPYCA, have been the subject of detailed in vitro characterization. Studies have revealed that the positional isomerization of the tail structure on the pyrazole ring significantly influences the cannabinoid receptor activity. For instance, 5,3-regioisomers have been observed to be more active at the CB1 receptor than their 3,5-analogs dundee.ac.uk.

In a comparative in vitro study, the CB1 and CB2 receptor activation profiles of several pyrazole-carrying SCs were evaluated. The findings indicated that most of the tested FUPPYCA analogs were either weakly active or inactive at both CB1 and CB2 receptors dundee.ac.uk. Notably, 5,3-AB-CHMFUPPYCA displayed a measurable, albeit weak, activation potential at the CB1 receptor, while its 3,5-regioisomer was less active dundee.ac.uk. The fluorinated analogs, 5F-3,5-AB-PFUPPYCA and 5F-3,5-ADB-PFUPPYCA, were found to be essentially inactive at both cannabinoid receptors in these assays dundee.ac.uk. Interestingly, many of these pyrazole-based compounds also exhibited antagonistic properties, which may be attributed to their structural similarities to known cannabinoid antagonists dundee.ac.uknih.gov.

Below is a data table summarizing the in vitro CB1 and CB2 receptor activation potential of selected pyrazole-based synthetic cannabinoids.

| Compound | Receptor | Potency (EC50, nM) | Efficacy (% of CP55,940) |

| 5,3-AB-CHMFUPPYCA | CB1 | 17.4 | 20.6% |

| CB2 | No activity detected | No activity detected | |

| 3,5-AB-CHMFUPPYCA | CB1 | Weakly active | Not quantified |

| CB2 | No activity detected | No activity detected | |

| 5,3-ADB-4en-PFUPPYCA | CB1 | 30.5 | 23.2% |

| CB2 | No activity detected | No activity detected | |

| 3,5-ADB-4en-PFUPPYCA | CB1 | No activity detected | No activity detected |

| CB2 | No activity detected | No activity detected | |

| 5F-3,5-AB-PFUPPYCA | CB1 | No activity detected | No activity detected |

| CB2 | No activity detected | No activity detected | |

| 5F-3,5-ADB-PFUPPYCA | CB1 | No activity detected | No activity detected |

| CB2 | No activity detected | No activity detected | |

| JWH-018 (for comparison) | CB1 | 36.6 | 313% |

| CB2 | 9.80 | 57.0% |

Data sourced from in vitro β-arrestin 2 recruitment assays. Efficacy is relative to the maximum effect of the full agonist CP55,940.

Metabolism of Pyrazole-Based Synthetic Cannabinoids

The metabolism of synthetic cannabinoids is a critical area of investigation, as the parent compounds are often extensively biotransformed in the body, and it is the metabolites that are typically detected in urine samples. In vitro metabolism studies, primarily using pooled human liver microsomes (pHLM), are instrumental in identifying the major metabolic pathways and the resulting metabolites.

For pyrazole-containing SCs like 3,5-AB-CHMFUPPYCA and its 5,3-regioisomer, in vitro phase I metabolism studies have shown that the metabolic patterns are qualitatively similar for both isomers nih.gov. The primary metabolic pathway is the oxidation of the cyclohexylmethyl side chain nih.gov. This biotransformation leads to the formation of monohydroxylated metabolites in high abundance, making them suitable targets for toxicological screening in urine analysis nih.gov.

The cytochrome P450 (CYP) enzyme system is primarily responsible for the phase I metabolism of many synthetic cannabinoids nih.govku.dknih.govmdpi.com. While specific CYP isoform contributions to the metabolism of this compound derivatives are still under detailed investigation, studies on other synthetic cannabinoids have identified major roles for enzymes such as CYP3A4, CYP1A2, and CYP2C19 ku.dknih.gov.

The major metabolic reactions observed for pyrazole-based SCs include:

Hydroxylation: The addition of a hydroxyl group, most commonly on the cyclohexyl ring of the cyclohexylmethyl moiety.

Oxidation: Further oxidation of hydroxylated metabolites.

The table below details the primary phase I metabolites of 3,5-AB-CHMFUPPYCA identified in in vitro studies.

| Parent Compound | Metabolic Pathway | Metabolite Description |

| 3,5-AB-CHMFUPPYCA | Oxidation | Monohydroxylation of the cyclohexylmethyl side chain |

Further research is necessary to fully elucidate the complete metabolic pathways, including phase II conjugation reactions, and to identify the specific CYP enzymes involved in the biotransformation of this class of synthetic cannabinoids.

Future Directions and Emerging Research Opportunities for 1 Cyclohexyl 3 Methyl 1h Pyrazol 5 Amine

Innovation in Synthetic Methodologies and Scaffold Diversification

The future development of 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine is intrinsically linked to the innovation of synthetic routes that are not only efficient but also environmentally sustainable. While classical methods for pyrazole (B372694) synthesis, such as the condensation of β-dicarbonyl compounds with hydrazines, are well-established, emerging strategies offer new possibilities. mdpi.comnih.gov Green chemistry approaches, for instance, are gaining traction in the synthesis of pyrazole derivatives, aiming to reduce waste and the use of hazardous reagents. ontosight.ai

Further diversification of the this compound scaffold is a key area for future exploration. The pyrazole ring offers multiple positions for substitution (N1, C3, C4, and C5), each providing an opportunity to modulate the compound's physicochemical and pharmacological properties. nih.gov For this compound, derivatization could involve modifications to the cyclohexyl ring, the methyl group, or the amine functionality. These modifications can influence factors such as solubility, metabolic stability, and target-binding affinity. ontosight.ai The synthesis of novel analogs through techniques like multicomponent reactions could rapidly generate a library of compounds for biological screening. mdpi.com

| Synthetic Strategy | Description | Potential Application for this compound |

| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times. | Rapid synthesis of new analogs by modifying the core structure. researchgate.net |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. | Efficient generation of a diverse library of derivatives for structure-activity relationship (SAR) studies. mdpi.com |

| Flow Chemistry | Chemical reactions are run in a continuously flowing stream rather than in a batch. This allows for better control over reaction parameters. | Scalable and safe synthesis of the parent compound and its derivatives. |

| Catalytic C-H Activation | Direct functionalization of carbon-hydrogen bonds, offering a more atom-economical approach to creating new derivatives. | Introduction of new functional groups onto the cyclohexyl or pyrazole rings to explore new chemical space. |

Integration of Advanced Biophysical and Chemoinformatic Tools

The integration of computational tools is revolutionizing the field of drug discovery, and these approaches hold significant promise for accelerating the development of this compound. connectjournals.com Chemoinformatic tools can be employed to analyze the chemical space of pyrazole derivatives and to design novel compounds with desired properties. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) studies can help to identify the key structural features that are responsible for the biological activity of this compound class. researchgate.netnih.gov

Molecular modeling techniques, including molecular docking and molecular dynamics simulations, can provide valuable insights into how this compound and its analogs might interact with biological targets at the atomic level. eurasianjournals.com These computational methods can be used to predict the binding modes and affinities of new derivatives, thereby guiding the synthetic efforts towards more potent and selective compounds. connectjournals.com Advanced biophysical techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, can then be used to experimentally validate the computational predictions and to provide a more detailed understanding of the molecular interactions.

| Computational Tool/Technique | Application in Research | Relevance for this compound |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. connectjournals.com | To identify potential biological targets and to predict the binding affinity of novel derivatives. |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules, providing insights into the dynamic behavior of the system. eurasianjournals.com | To assess the stability of the compound-target complex and to understand the conformational changes upon binding. |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a series of compounds to their biological activity using statistical methods. researchgate.net | To build predictive models that can guide the design of new analogs with improved activity. |

| Virtual Screening | A computational technique used to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. connectjournals.com | To screen large virtual libraries of pyrazole derivatives to prioritize compounds for synthesis and biological testing. |

Exploration of Novel In Vitro Biological Paradigms and Polypharmacology

The pyrazole scaffold is known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. benthamscience.commdpi.comglobalresearchonline.net This suggests that this compound could have therapeutic potential in a variety of disease areas. Future research should therefore focus on screening this compound and its derivatives against a diverse range of biological targets and in various in vitro disease models. nih.gov

The concept of polypharmacology, where a single drug acts on multiple targets, is gaining increasing attention in drug discovery. benthamscience.com It is possible that this compound may also exhibit polypharmacological effects. A comprehensive in vitro profiling of this compound against a panel of different enzymes and receptors could uncover novel therapeutic opportunities. For example, investigating its activity against various protein kinases, a family of enzymes often implicated in cancer, could be a fruitful line of inquiry. nih.gov

Rational Design Strategies for Enhanced Biological Performance

A rational design approach, which integrates computational modeling, synthetic chemistry, and biological testing, will be crucial for enhancing the biological performance of this compound. nih.govresearchgate.net By combining the insights gained from chemoinformatic and biophysical studies with a deeper understanding of the structure-activity relationships within this class of compounds, it will be possible to design new derivatives with improved potency, selectivity, and pharmacokinetic properties. rsc.org

For instance, if molecular docking studies suggest that a particular region of the binding pocket of a target protein is not fully occupied by this compound, new analogs could be designed to incorporate additional functional groups that can form favorable interactions with this region. tandfonline.com This iterative process of design, synthesis, and testing is a powerful strategy for optimizing lead compounds and for developing new drug candidates. nih.gov The ultimate goal is to develop novel therapeutics with enhanced efficacy and safety profiles, and the pyrazole scaffold, as exemplified by this compound, represents a promising starting point for these endeavors. researchgate.net

Q & A

Q. What are the standard synthetic routes for 1-Cyclohexyl-3-methyl-1H-pyrazol-5-amine, and how are intermediates characterized?

The synthesis typically involves cyclization of hydrazide derivatives using phosphorus oxychloride at 120°C, followed by formylation and acylation steps to generate key intermediates like 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chlorides. Characterization relies on IR spectroscopy (C=O stretching at ~1650 cm⁻¹) and ¹H/¹³C NMR (pyrazole ring protons at δ 6.2–7.8 ppm). For example, Vilsmeier-Haack formylation of 3-methyl-1-aryl-pyrazol-5(4H)-ones yields carbaldehyde intermediates .

Q. How does the cyclohexyl substituent influence the compound’s stability compared to phenyl analogs?

The cyclohexyl group enhances steric bulk and lipophilicity, reducing susceptibility to oxidative degradation compared to phenyl derivatives. Stability studies under acidic/basic conditions (e.g., using K₂CO₃ or HCl) show slower decomposition rates. This is critical for designing long-term storage protocols .

Q. What spectroscopic methods are most effective for confirming the amine group’s position on the pyrazole ring?

¹H NMR is definitive: the NH₂ group in 1H-pyrazol-5-amine derivatives shows broad singlets at δ 4.5–5.5 ppm, while NOESY experiments confirm spatial proximity to adjacent substituents. X-ray crystallography (e.g., C–N bond lengths of ~1.34 Å) provides unambiguous structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during pyrazole derivative synthesis?

Discrepancies in IR or NMR data often arise from tautomerism or solvent effects. For example, keto-enol tautomerism in pyrazol-5(4H)-one intermediates can shift carbonyl signals. Use variable-temperature NMR and deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers. Cross-validate with HPLC-MS to confirm molecular ion peaks .

Q. What strategies optimize the nucleophilic substitution of 5-chloro-pyrazole intermediates with phenols?

Reactivity hinges on the phenol’s electron density. Electron-deficient phenols (e.g., 4-nitrophenol) require polar aprotic solvents (DMF) and elevated temperatures (80–100°C), while electron-rich phenols (e.g., 4-methoxyphenol) react efficiently at room temperature with K₂CO₃ as a base. Monitor progress via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .

Q. How do substituents at the 1- and 3-positions affect biological activity in pyrazole-5-amine derivatives?

Comparative studies show:

Q. What are the challenges in crystallizing this compound, and how are they mitigated?

The compound’s flexibility (cyclohexyl rotation) complicates crystallization. Use slow evaporation in ethanol/water (7:3) at 4°C to obtain monohydrate crystals. X-ray data reveal hydrogen bonding between NH₂ and water molecules (d(N–O) = 2.89 Å), stabilizing the lattice .

Methodological Considerations

Q. How to design a kinetic study for oxidation reactions of pyrazole-5-amine derivatives?

- Reagents : Use KMnO₄ (0.1 M in H₂SO₄) or H₂O₂ (30% in acetic acid).

- Conditions : Monitor at 25°C, 40°C, and 60°C.

- Analysis : Track UV-Vis absorbance (λmax = 270 nm for pyrazole oxides) and calculate rate constants (k) via pseudo-first-order plots. Contradictions in activation energy (Ea) between analogs may indicate steric effects .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitutions?

DFT calculations (B3LYP/6-31G*) model charge distribution:

- Mulliken charges : N1 (−0.32), C5 (+0.18) favor electrophilic attack.

- HOMO-LUMO gaps : Narrower gaps (4.1 eV vs. 4.9 eV for phenyl analogs) suggest higher reactivity .

Data Contradiction Analysis

Q. Why do some studies report conflicting yields for pyrazole-5-amine acyl thiourea derivatives?

Variations arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.